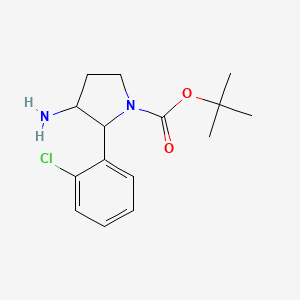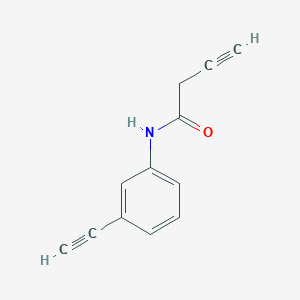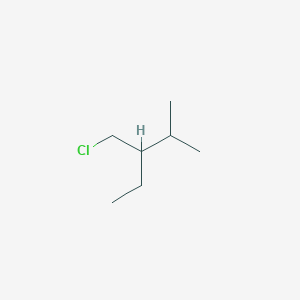
3-(Chloromethyl)-2-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-2-methylpentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chloromethyl group attached to the third carbon of a 2-methylpentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methylpentane typically involves the chlorination of 2-methylpentane. This can be achieved through a free radical halogenation process, where 2-methylpentane is exposed to chlorine gas under ultraviolet light. The reaction proceeds as follows: [ \text{C}6\text{H}{14} + \text{Cl}_2 \rightarrow \text{C}6\text{H}{13}\text{Cl} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, ensuring a higher yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Chloromethyl)-2-methylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: 3-(Hydroxymethyl)-2-methylpentane.
Elimination: 2-Methyl-3-pentene.
Oxidation: 3-(Formylmethyl)-2-methylpentane or 3-(Carboxymethyl)-2-methylpentane.
Applications De Recherche Scientifique
3-(Chloromethyl)-2-methylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-2-methylpentane primarily involves its reactivity as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic processes to introduce functional groups into target molecules.
Comparaison Avec Des Composés Similaires
3-(Bromomethyl)-2-methylpentane: Similar structure but with a bromine atom instead of chlorine.
3-(Iodomethyl)-2-methylpentane: Contains an iodine atom in place of chlorine.
2-Chloromethylpentane: Chloromethyl group attached to the second carbon instead of the third.
Uniqueness: 3-(Chloromethyl)-2-methylpentane is unique due to its specific reactivity profile, which is influenced by the position of the chloromethyl group and the presence of the methyl group on the second carbon. This makes it a valuable intermediate in organic synthesis, offering distinct pathways for chemical transformations compared to its analogs.
Propriétés
Formule moléculaire |
C7H15Cl |
|---|---|
Poids moléculaire |
134.65 g/mol |
Nom IUPAC |
3-(chloromethyl)-2-methylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3 |
Clé InChI |
NZQBFJNOOHMZCT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)
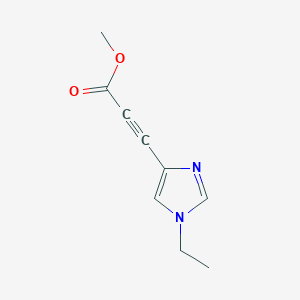
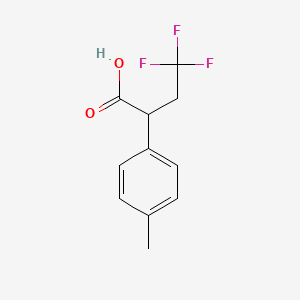

![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)
